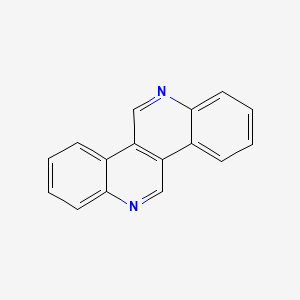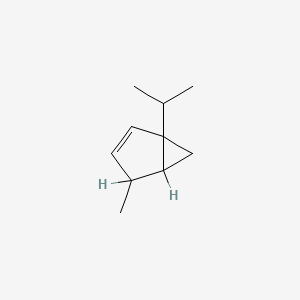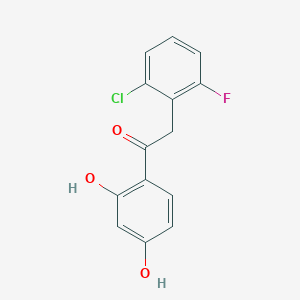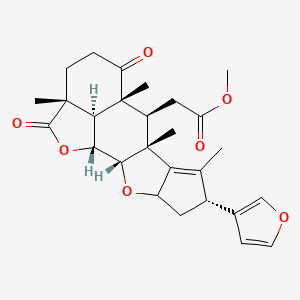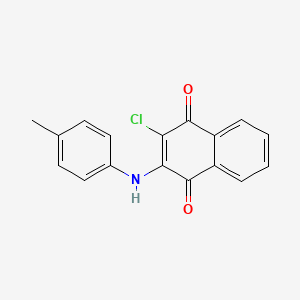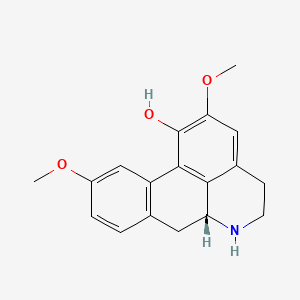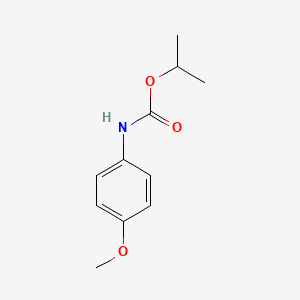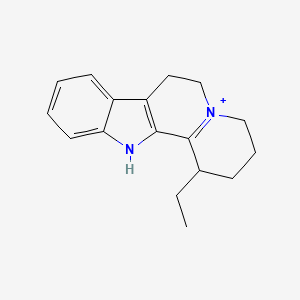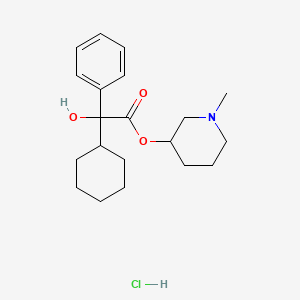
Propenzolate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propenzolate hydrochloride is a chemical compound with the molecular formula C20H29NO3·HCl. It is known for its role as an anticholinergic agent, which means it inhibits the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. This compound is particularly effective in reducing the secretion of gastric acid and is used in the treatment of peptic ulcers and other gastrointestinal disorders .
准备方法
Synthetic Routes and Reaction Conditions: Propenzolate hydrochloride can be synthesized through the esterification of benzeneacetic acid with 1-methyl-3-piperidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to remove any impurities .
化学反应分析
Types of Reactions: Propenzolate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzeneacetic acid and 1-methyl-3-piperidinol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and ketones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines under mild to moderate conditions.
Major Products:
Hydrolysis: Benzeneacetic acid and 1-methyl-3-piperidinol.
Oxidation: Carboxylic acids and ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Propenzolate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study esterification and hydrolysis reactions.
Biology: The compound is employed in studies involving neurotransmitter inhibition and the effects of anticholinergic agents on biological systems.
Medicine: this compound is investigated for its therapeutic potential in treating gastrointestinal disorders, particularly peptic ulcers.
作用机制
Propenzolate hydrochloride exerts its effects by acting as an antagonist to muscarinic acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in gastric acid secretion and smooth muscle relaxation. This mechanism is particularly beneficial in the treatment of conditions like peptic ulcers, where excessive gastric acid secretion is a problem .
相似化合物的比较
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Hyoscyamine: Employed in the treatment of various gastrointestinal disorders.
Uniqueness of Propenzolate Hydrochloride: this compound is unique in its specific application for reducing gastric acid secretion, making it particularly useful in the treatment of peptic ulcers. Unlike atropine and scopolamine, which have broader applications, this compound is more targeted in its therapeutic use .
属性
CAS 编号 |
36616-48-5 |
|---|---|
分子式 |
C20H30ClNO3 |
分子量 |
367.9 g/mol |
IUPAC 名称 |
(1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H |
InChI 键 |
LBKCCRHBZAWYOP-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
规范 SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



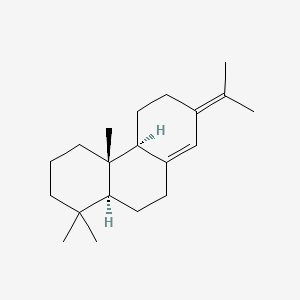
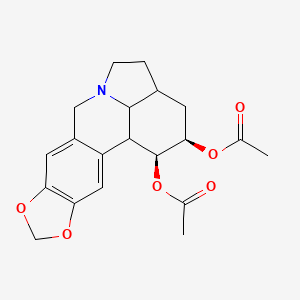
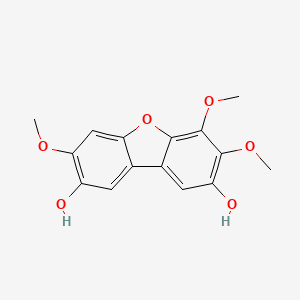
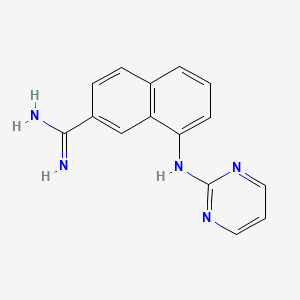
![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)
